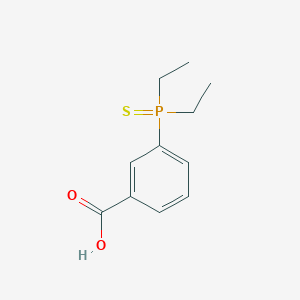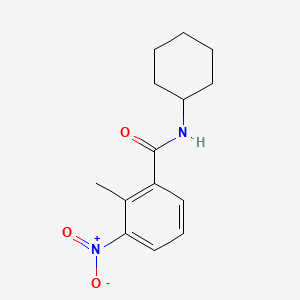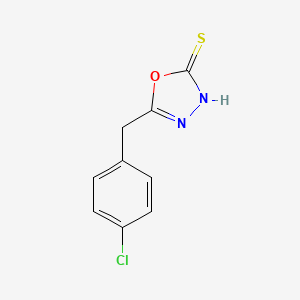![molecular formula C19H17ClO3 B5888564 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as CBO-PMD, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of coumarins and possesses various pharmacological properties.
Wirkmechanismus
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been reported to induce apoptosis in cancer cells by activating caspases and regulating the expression of various genes.
Biochemical and Physiological Effects:
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis. It also exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been reported to possess various pharmacological properties, making it a useful tool for studying various diseases. However, the limitations of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one. One potential direction is to study the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to investigate the compound's mechanism of action and identify its molecular targets. The development of more potent and selective analogs of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is also a potential future direction.
Synthesemethoden
The synthesis of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one involves the reaction of 4-chlorobenzyl chloride with 7-hydroxy-4-ethyl-8-methylcoumarin in the presence of a base. The reaction results in the formation of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one as a white crystalline solid. The purity of the synthesized compound can be checked by various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-14-10-18(21)23-19-12(2)17(9-8-16(14)19)22-11-13-4-6-15(20)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXDWVKFBKWGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)


![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)